N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-BROMO-2-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodiazole moiety, a brominated phenyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzodiazole moiety or other parts of the molecule.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-BROMO-2-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-BROMO-2-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with the benzodiazole moiety.
Sulfonamide Derivatives: Other sulfonamide-containing compounds, such as sulfa drugs, have similar functional groups and biological activities.
Uniqueness
N-(4-BROMO-2-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a brominated phenyl group, a benzodiazole moiety, and a sulfonamide group. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C24H25BrN4O2S |
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Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H25BrN4O2S/c1-3-14-29-23-7-5-4-6-22(23)27-24(29)26-16-18-15-19(25)10-13-21(18)28-32(30,31)20-11-8-17(2)9-12-20/h4-13,15,28H,3,14,16H2,1-2H3,(H,26,27) |
InChI Key |
PRZYUZQJBFAOHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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